molecular formula C16H15N5O3S2 B4630685 methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate

methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate

Cat. No. B4630685
M. Wt: 389.5 g/mol
InChI Key: QHQCKYHOQZYONK-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that typically exhibit significant pharmacological potential due to their complex structure and the presence of multiple functional groups, such as tetrazole, thiophene, and acetyl groups. These functional groups contribute to the molecule's reactivity and physical properties.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, including condensation, acylation, and nucleophilic substitution reactions. For example, Rybalkin et al. (2001) synthesized acetyl derivatives involving crown-containing compounds through reactions with lithium, sodium, or potassium iodide, followed by irradiation to induce acylotropic rearrangements (Rybalkin et al., 2001).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography, demonstrating the spatial arrangement of atoms and the stereochemistry of the molecules. For instance, a study on the crystal structure of a related compound showed the stabilization of the structure through intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Chemical Reactions and Properties

Chemical reactions of similar compounds include transformations under various conditions, such as the base-induced conversion of thiadiazoles into thiophenes as reported by Benincori et al. (2003), highlighting the reactivity of the thiadiazole ring under basic conditions (Benincori et al., 2003).

properties

IUPAC Name

methyl 3-[[2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-10-5-3-4-6-12(10)21-16(18-19-20-21)26-9-13(22)17-11-7-8-25-14(11)15(23)24-2/h3-8H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQCKYHOQZYONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate
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methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate
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methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate
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methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate
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methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate
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methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate

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